molecular formula C12H8BrNO B3155459 (6-Bromopyridin-3-yl)(phenyl)methanone CAS No. 80100-16-9

(6-Bromopyridin-3-yl)(phenyl)methanone

Cat. No.: B3155459
CAS No.: 80100-16-9
M. Wt: 262.1 g/mol
InChI Key: RHEQJLUMFGWOJK-UHFFFAOYSA-N
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Description

“(6-Bromopyridin-3-yl)(phenyl)methanone” is a chemical compound with the formula C12H8BrNO . It is used in scientific research and exhibits high perplexity and burstiness, enabling diverse applications in various fields.

Scientific Research Applications

Antioxidant Properties

A derivative of (6-Bromopyridin-3-yl)(phenyl)methanone, namely (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, was investigated for its antioxidant properties. The study synthesized various derivatives and assessed their in vitro antioxidant activities. It was found that these synthesized bromophenols, including the derivative, demonstrated effective antioxidant power, with one phenol being particularly potent due to its two phenolic rings and five phenolic hydroxyl groups (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Anticoronavirus and Antitumoral Activity

Research on derivatives of this compound showed promising in vitro anticoronavirus and antitumoral activity. The study discovered that structural variations on the phenyl moiety could tune the biological properties toward either antiviral or antitumoral activity. Additionally, these compounds were found to inhibit tubulin polymerization, contributing to their antitumoral activity (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Antimicrobial and Antiviral Activity

Another study focused on substituted benzimidazoles related to this compound. These compounds were evaluated for their antimicrobial and antiviral potential. It was observed that certain compounds demonstrated selective activity against specific viruses, like vaccinia virus and Coxsackie virus B4, and displayed antifungal properties, potentially serving as agents against specific fungal infections (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).

DNA Binding and Photocleavage

A study involving a polypyridyl ligand derivative of this compound explored its DNA-binding properties. The research indicated that these compounds could intercalate into DNA base pairs and act as effective DNA-cleaving agents when irradiated, suggesting potential applications in molecular biology and cancer therapy (Tan, Chen, Shen, & Liang, 2009).

Safety and Hazards

The safety and hazards associated with “(6-Bromopyridin-3-yl)(phenyl)methanone” are not detailed in the available resources .

Properties

IUPAC Name

(6-bromopyridin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEQJLUMFGWOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-bromopyridine-3-carboxylic acid (50 g, 0.25 mol) in thionyl chloride (4a, 130 ml, 1.76 mol) was heated at reflux for 3 hours. The mixture was then concentrated under vacuum and the residue was co-evaporated with benzene to remove the thionyl chloride. The resulting acid chloride was dissolved in benzene (120 ml, 1.33 mol) and treated with AlCl3 (82.5 g, 0.6 mol) portion wise with stirring at 5° C. After heating at reflux for 6 hours, the reaction mixture was cooled to room temperature and poured into 20% HCl (500 ml), stirred for 1 h, and layers were separated. The aqueous layer was further extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with brine, 50% KOH, and water (100 mL each), dried (Na2SO4), filtered and concentrated under reduced pressure to afford the product, 4-b, (50 g, 77%). 1H NMR (CDCl3, 300 MHz,): δ 8.72 (d, J=2.4 Hz, 1H), 8.04 (dd, J1=8.4 Hz, J2=2.7 Hz, 1H), 7.74 (m, 2H), 7.61 (m, 1H), 7.48 (m, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
82.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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